molecular formula C7H7BrClF3N2 B13055700 (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13055700
M. Wt: 291.49 g/mol
InChI Key: VFBINDKKMJNMMX-RGMNGODLSA-N
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Description

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position. This reaction is usually carried out using bromine or a bromine source in the presence of a catalyst.

    Introduction of Trifluoromethyl Group: The brominated pyridine is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of Amine: The intermediate product is then subjected to amination to introduce the amine group. This step typically involves the use of an amine source such as ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate results in the formation of a carboxylic acid derivative.

Scientific Research Applications

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopyridin-2-yl)methanol: This compound shares the bromopyridine core but lacks the trifluoromethyl and amine groups.

    3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: Another bromopyridine derivative with different functional groups attached.

Uniqueness

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1S)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

VFBINDKKMJNMMX-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Br.Cl

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Br.Cl

Origin of Product

United States

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